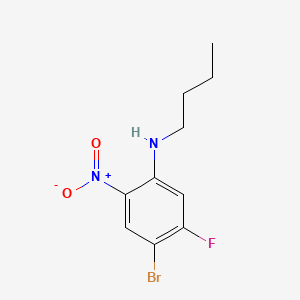

4-Bromo-N-butyl-5-fluoro-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-2-3-4-13-9-6-8(12)7(11)5-10(9)14(15)16/h5-6,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADGKUFFNLQJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681508 | |

| Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-63-1 | |

| Record name | Benzenamine, 4-bromo-N-butyl-5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo N Butyl 5 Fluoro 2 Nitroaniline

Precursor Synthesis Approaches

The creation of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline necessitates the synthesis of specific precursors that are then combined to form the target molecule. Key to this process are the syntheses of halogenated fluoroanilines, the introduction of a nitro group into aromatic systems, and the N-alkylation of aromatic amines.

Synthesis of Halogenated Fluoroanilines

The synthesis of halogenated fluoroanilines serves as a critical starting point. One common precursor is 4-bromo-2-fluoroaniline. A documented method for producing this intermediate involves the bromination of 2-fluoroaniline. google.com In this process, 2-fluoroaniline is treated with bromine in the presence of a quaternary ammonium bromide catalyst within an inert solvent, such as methylene (B1212753) chloride. google.com This reaction precipitates 4-bromo-2-fluoroaniline hydrobromide salt, which can then be neutralized to yield the desired product with high selectivity. google.com

Another approach to synthesizing fluoroanilines involves a one-step method from para-halonitrobenzenes. This is achieved by reacting the starting material with anhydrous hydrogen fluoride in the presence of a deoxygenating agent. google.com Furthermore, the reduction of fluoronitrobenzene derivatives is a viable route. For instance, 4-fluoroaniline can be synthesized from 4-fluoronitrobenzene using a palladium-on-carbon catalyst with hydrogen in methanol. chemicalbook.com

Introduction of the Nitro Group into Aromatic Systems

The introduction of a nitro group onto the aromatic ring is a fundamental step, typically achieved through electrophilic aromatic substitution. A common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring.

For the synthesis of nitroanilines, direct nitration of aniline (B41778) can be challenging due to the high reactivity of the amino group, which can lead to over-nitration and oxidation. hopemaxchem.com To circumvent this, the amino group is often protected, for example, by acetylation to form acetanilide. The acetamido group is less activating, allowing for more controlled nitration, primarily at the para and ortho positions. magritek.comwikipedia.org The protecting group can later be removed by hydrolysis. wikipedia.org

A specific synthesis for a related compound, 4-bromo-2-fluoro-5-nitroaniline, involves the nitration of 4-bromo-2-fluoroaniline using a mixture of concentrated nitric and sulfuric acids at low temperatures (0° to -10° C). prepchem.com

Strategies for N-Alkylation of Aromatic Amines

The final precursor step involves the introduction of the butyl group onto the nitrogen atom of the aniline derivative. N-alkylation of aromatic amines can be achieved through several methods. One common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a metal catalyst, such as ruthenium or iridium complexes. nih.govacs.org In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the secondary amine. nih.gov

Alternative N-alkylation methods include reacting the aromatic amine with an alkyl halide. However, the borrowing hydrogen strategy is considered more atom-efficient as it avoids the use of alkyl halides and produces water as the only byproduct. nih.gov Catalytic systems for N-alkylation can also employ other metals like nickel, copper, and zinc. organic-chemistry.org Gas-phase N-alkylation of aromatic primary amines with alcohols or ethers over silica-alumina or gallosilicate molecular sieve catalysts is also a viable industrial process. google.com

Convergent and Linear Synthesis Pathways to this compound

The assembly of the final product can proceed through either a linear or a convergent synthesis. In a linear synthesis, the functional groups are introduced sequentially onto a starting aromatic ring. In a convergent synthesis, key precursors are synthesized separately and then combined in the final steps.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Nitroanilines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for constructing substituted nitroanilines. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. tandfonline.comnih.gov These groups stabilize the intermediate Meisenheimer complex. nih.gov

In the context of synthesizing this compound, an SNAr approach could involve reacting a di-halogenated nitroaromatic compound with N-butylamine. For instance, a precursor like 1,4-dibromo-2-fluoro-5-nitrobenzene could potentially react with N-butylamine, where one of the bromine atoms is displaced. The fluorine atom's high electronegativity and the nitro group's electron-withdrawing nature would activate the ring for such a substitution.

Electrophilic Bromination and Fluorination Strategies

Electrophilic halogenation is a key strategy for introducing bromine and fluorine atoms onto the aromatic ring.

Electrophilic Bromination: The bromination of anilines is a well-established electrophilic aromatic substitution reaction. Due to the strong activating nature of the amino group, direct bromination of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. byjus.com To achieve selective monobromination, the reactivity of the amino group is often moderated by acetylation. youtube.com For meta-substituted anilines, the regioselectivity of bromination with N-bromosuccinimide can be influenced by the polarity of the solvent. lookchem.com

Electrophilic Fluorination: Introducing fluorine via electrophilic fluorination has become more common with the development of reagents containing a nitrogen-fluorine bond, which are safer and more stable than elemental fluorine. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edualfa-chemistry.com These reagents deliver an electrophilic fluorine atom to a carbon-centered nucleophile. The fluorination of anilines can be directed to the meta position by protonating the aniline in a strong acid, which deactivates the ring and directs the incoming electrophile. daneshyari.com

Data on Synthetic Methodologies

| Reaction Type | Reagents | Key Features | Typical Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Forms nitronium ion (NO₂⁺) electrophile. | Nitroaromatic compounds |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Ru or Ir catalyst | Atom-efficient, produces water as a byproduct. nih.gov | Secondary or tertiary amines |

| Electrophilic Bromination | Br₂, Quaternary ammonium bromide catalyst | High yield and selectivity for 4-bromo-2-fluoroaniline. google.com | Bromoanilines |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile, Activated aromatic ring | Requires electron-withdrawing groups ortho/para to leaving group. tandfonline.com | Substituted aromatic compounds |

| Electrophilic Fluorination | N-F reagents (e.g., NFSI) | Safer alternative to elemental fluorine. wikipedia.org | Fluoroaromatic compounds |

Optimization of Reaction Conditions and Catalyst Selection

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a pivotal role in the N-alkylation of anilines, influencing reactant solubility, reaction rate, and in some cases, selectivity. For the N-butylation of 4-bromo-5-fluoro-2-nitroaniline, a variety of solvents could be considered, each with distinct advantages and disadvantages.

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (B52724) (MeCN) are frequently employed for N-alkylation reactions. researchgate.net These solvents effectively dissolve the aniline substrate and the alkylating agent, facilitating the reaction. In related N-alkylation of heterocyclic compounds, DMF and N-methyl-2-pyrrolidinone (NMP) have been shown to be effective, particularly in microwave-assisted syntheses. nih.gov However, their high boiling points can complicate product isolation and purification, and they are often targeted for replacement under green chemistry principles.

Less polar solvents like toluene can also be effective, especially in catalytic systems. For instance, studies on manganese-catalyzed N-alkylation of various anilines with alcohols have shown toluene to be an optimal solvent, leading to high selectivity for mono-alkylation at relatively low temperatures (80 °C). nih.gov The use of alcohols as both the alkylating agent and the solvent is another possibility, though this can sometimes lead to ether formation as a side reaction. In some modern approaches, solvent-free conditions have been explored for N-alkylation reactions, which aligns with green chemistry principles by minimizing waste. acs.org

The efficiency of different solvent systems in a hypothetical N-butylation of 4-bromo-5-fluoro-2-nitroaniline is summarized in the table below, based on general principles of N-alkylation reactions.

| Solvent System | Potential Advantages | Potential Disadvantages |

| Polar Aprotic (e.g., DMF, DMSO) | High solubility of reactants, can accelerate reaction rates. | High boiling point makes removal difficult, potential environmental concerns. |

| Ethers (e.g., THF, Dioxane) | Moderate polarity, relatively easy to remove. | Lower boiling points may require sealed reaction vessels for higher temperatures. |

| Hydrocarbons (e.g., Toluene) | Good for certain catalytic systems, facilitates water removal. | Lower solubility for polar substrates. |

| Alcohols (e.g., n-Butanol) | Can act as both solvent and reactant. | Potential for side reactions (e.g., ether formation), may require higher temperatures. |

| Solvent-Free | Environmentally friendly, reduces waste and purification steps. | May require higher temperatures, potential for solid-phase reaction challenges. |

Role of Basic and Acidic Catalysis in Specific Steps

Both basic and acidic catalysts are crucial in orchestrating the synthesis of N-substituted anilines. The N-alkylation of anilines with alkyl halides typically proceeds via a nucleophilic substitution mechanism, which is often facilitated by a base. The base deprotonates the aniline's amino group, increasing its nucleophilicity and enabling it to attack the electrophilic alkyl halide.

Basic Catalysis: For the N-butylation of 4-bromo-5-fluoro-2-nitroaniline with n-butyl bromide, a variety of inorganic and organic bases can be employed. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). nih.gov Cesium fluoride (CsF) supported on Celite has also been demonstrated as an effective solid base for the N-alkylation of anilines and other nitrogen heterocycles in acetonitrile. researchgate.net The choice of base can influence the reaction rate and yield; for example, cesium bases are often more effective but also more expensive. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also commonly used. In transition metal-catalyzed N-alkylations using alcohols, strong bases like potassium tert-butoxide (t-BuOK) are often required. nih.gov

Acidic Catalysis: While base catalysis is more common for N-alkylation with alkyl halides, acid catalysis is central to N-alkylation using alcohols as the alkylating agent. wikipedia.org In this "borrowing hydrogen" or "hydrogen autotransfer" methodology, a catalyst (often a transition metal complex) first dehydrogenates the alcohol to an aldehyde in situ. nih.govfudan.edu.cn The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol. Solid acid catalysts, such as zeolites, silica-alumina, and various metal oxides, have also been extensively studied for vapor-phase aniline alkylation. researchgate.netgoogle.com These catalysts provide active sites that can facilitate both the alcohol dehydration and subsequent alkylation steps. For instance, N-methylation of aniline with methanol can be achieved over acid catalysts at elevated temperatures. wikipedia.org

The following table summarizes the roles of different catalysts in the potential synthesis of this compound.

| Catalyst Type | Example(s) | Role in Synthesis |

| Inorganic Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the aniline nitrogen, increasing its nucleophilicity for reaction with an alkyl halide. |

| Organic Base | Triethylamine (NEt₃), DIPEA | Acts as a non-nucleophilic base to scavenge the acid (e.g., HBr) produced during the reaction. |

| Strong Base | KOtBu | Used in transition-metal-catalyzed reactions with alcohols to facilitate catalyst turnover. nih.gov |

| Solid Acid | Zeolites, Silica-Alumina | Catalyzes vapor-phase alkylation with alcohols by providing Brønsted and Lewis acid sites. researchgate.net |

| Transition Metal | Ru, Ir, Mn, Fe complexes | Enables N-alkylation with alcohols via the "borrowing hydrogen" mechanism. nih.govacs.orgnih.gov |

Application of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. The synthesis of this compound can be designed to be more sustainable by incorporating these principles.

Atom Economy: A key principle is maximizing the incorporation of all materials used in the process into the final product. Catalytic N-alkylation of anilines using alcohols is a prime example of an atom-economical reaction, as the only byproduct is water. researchgate.net This is a significant improvement over traditional methods using alkyl halides, which generate stoichiometric amounts of salt waste.

Use of Safer Solvents and Auxiliaries: Efforts are continuously made to replace hazardous solvents like DMF and chlorinated solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. youtube.com For example, one-pot reductive amination of nitroarenes has been successfully carried out in an aqueous 2-propanol solvent system.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts that can operate under milder conditions is a key area of research. nih.gov Microwave-assisted synthesis and flow chemistry can also contribute to energy efficiency by reducing reaction times and improving heat transfer.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aniline derivative, the principle encourages the use of starting materials derived from renewable sources. The use of alcohols as alkylating agents, which can be derived from biomass, is a step in this direction. fudan.edu.cn

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, especially heterogeneous ones, can be recovered and reused, reducing waste and cost. fudan.edu.cn Iron, an earth-abundant and non-toxic metal, has been explored as a catalyst for C-H amination to produce N-alkylanilines, offering a more sustainable alternative to precious metal catalysts. chemistryviews.org

Advanced Synthetic Techniques

To overcome the limitations of conventional batch synthesis, such as long reaction times and inefficient heat transfer, advanced techniques like microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of aniline derivatives.

Microwave-Assisted Synthesis of N-Substituted Nitroanilines

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. chim.it The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates significantly compared to conventional heating methods. nih.gov

For the synthesis of N-substituted nitroanilines, microwave irradiation can be particularly effective. The N-alkylation of isatin, a related reaction involving the alkylation of an N-H bond, has been shown to be highly efficient under microwave conditions, using bases like K₂CO₃ or Cs₂CO₃ with a small amount of a high-boiling solvent like DMF or NMP. nih.gov These conditions allow for the rapid synthesis of N-alkylated products in high yields. researchgate.net This methodology could be directly applicable to the N-butylation of 4-bromo-5-fluoro-2-nitroaniline. The rapid heating allows for reactions to be completed in minutes rather than hours, which also minimizes the formation of degradation byproducts that can occur with prolonged heating.

| Technique | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | Hours to Days | Moderate to High | Simple setup, well-established. |

| Microwave-Assisted Synthesis | Minutes | High to Excellent | Rapid heating, reduced side reactions, improved yields, energy efficient. chim.itnih.gov |

Flow Chemistry Applications in Aniline Derivative Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, residence time), and facile scalability.

The synthesis of aniline derivatives is well-suited for flow chemistry. For example, the selective hydrogenation of nitroarenes, a key step in many aniline syntheses, has been efficiently performed in continuous-flow reactors. mdpi.com This allows for the safe use of hydrogen gas and precise control over the reaction to achieve high selectivity for the desired amine product.

For the N-alkylation step, a flow process could involve pumping a solution of the aniline precursor and the alkylating agent through a heated packed-bed reactor containing a solid-supported catalyst or base. This setup allows for high throughput, easy product collection, and continuous operation. A continuous flow process for synthesizing N-methylated aniline derivatives has been developed using a mesoporous Al-SBA-15 catalyst, achieving high conversions and excellent selectivity for the monoalkylated product. researchgate.net Such a system could be adapted for the synthesis of this compound, offering a safer, more efficient, and scalable manufacturing route compared to batch methods.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

Proton NMR (¹H NMR) for Butyl Chain and Aromatic Proton Assignment

The ¹H NMR spectrum of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline is anticipated to display distinct signals corresponding to the protons of the butyl chain and the aromatic ring.

Butyl Chain Protons: The N-butyl group will give rise to four distinct signals. The terminal methyl group (CH₃) is expected to appear as a triplet at the most upfield position, typically in the range of δ 0.9-1.0 ppm. The two methylene (B1212753) groups (CH₂) of the ethyl fragment within the butyl chain will present as a complex multiplet, likely a sextet, in the δ 1.4-1.7 ppm region. The methylene group adjacent to the nitrogen atom (N-CH₂) will be deshielded due to the electronegativity of the nitrogen and is expected to appear as a triplet around δ 3.3-3.5 ppm. The proton of the N-H group is expected to show a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature, but is typically observed in the δ 8.0-8.5 ppm region for similar nitroanilines. researchgate.net

Aromatic Protons: The aromatic region will feature two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position is expected to be a doublet due to coupling with the fluorine atom at C5. The proton at the C6 position will also appear as a doublet, likely due to coupling with the fluorine atom. The electron-withdrawing effects of the nitro and bromo groups, along with the fluoro substituent, will shift these protons downfield, likely in the range of δ 7.0-8.5 ppm. For comparison, the aromatic protons in 4-bromo-2-nitroaniline (B116644) appear at δ 8.097, 7.349, and 6.688 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Butyl CH₃ | 0.9 - 1.0 | Triplet |

| Butyl CH₂ (x2) | 1.4 - 1.7 | Multiplet (Sextet) |

| N-CH₂ | 3.3 - 3.5 | Triplet |

| N-H | 8.0 - 8.5 | Broad Singlet |

| Aromatic C3-H | 7.0 - 8.5 | Doublet |

| Aromatic C6-H | 7.0 - 8.5 | Doublet |

| Predicted data is based on analogous structures and general NMR principles. |

Carbon-13 NMR (¹³C NMR) for Aromatic and Aliphatic Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Aliphatic Carbon Framework: The four distinct carbon atoms of the butyl chain will appear in the aliphatic region of the spectrum (δ 10-60 ppm). The terminal methyl carbon (CH₃) will be the most upfield signal, expected around δ 13-15 ppm. The two internal methylene carbons (CH₂) will resonate in the δ 20-35 ppm range. The methylene carbon directly attached to the nitrogen (N-CH₂) will be deshielded and is predicted to appear around δ 43-46 ppm. organicchemistrydata.org

Aromatic Carbon Framework: The six aromatic carbons will appear in the downfield region of the spectrum (δ 100-160 ppm). The carbon atoms bearing the electron-withdrawing nitro group (C2) and the electronegative fluorine (C5) and bromine (C4) atoms will be significantly deshielded. The carbon attached to the nitro group (C2) is expected to be one of the most downfield signals. The carbon bearing the fluorine atom (C5) will appear as a doublet due to C-F coupling. The carbon attached to the bromine atom (C4) will also be downfield. The remaining aromatic carbons (C1, C3, and C6) will have chemical shifts influenced by the combined electronic effects of all substituents. For instance, in 4-bromo-2-nitroaniline, the aromatic carbons appear at δ 142.6, 138.7, 133.0, 128.1, 120.0, and 109.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl CH₃ | 13 - 15 |

| Butyl CH₂ (x2) | 20 - 35 |

| N-CH₂ | 43 - 46 |

| Aromatic C1 | 140 - 150 |

| Aromatic C2 (C-NO₂) | 135 - 145 |

| Aromatic C3 | 115 - 125 |

| Aromatic C4 (C-Br) | 110 - 120 |

| Aromatic C5 (C-F) | 150 - 160 (doublet) |

| Aromatic C6 | 125 - 135 |

| Predicted data is based on analogous structures and general NMR principles. |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the other substituents on the aromatic ring. Generally, fluorine on an aromatic ring resonates in a wide range, but for substituted fluorobenzenes, the shifts can be predicted based on the electronic nature of the other groups. hmdb.ca The presence of the electron-withdrawing nitro group and the bromine atom will likely cause a downfield shift compared to monofluorobenzene (-113.15 ppm vs. CFCl₃). bhu.ac.in

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the butyl chain, correlations would be observed between the N-CH₂ protons and the adjacent CH₂ protons, and between the two internal CH₂ groups, and finally between the internal CH₂ and the terminal CH₃ group. In the aromatic region, a cross-peak would confirm the coupling between the C3-H and the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal of the butyl chain and the aromatic ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, C4, and C5) by observing correlations from the aromatic and butyl protons. For example, the N-H proton would show a correlation to C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-butyl group and the aromatic ring, for instance, by observing a NOE between the N-CH₂ protons and the C6-H proton.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, N-O, and C-F functional groups.

N-H Stretching: A sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: In the region of 2850-2960 cm⁻¹, several sharp peaks will be observed due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl chain. Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to a series of absorptions in the 1450-1600 cm⁻¹ range.

Nitro Group (N-O) Stretching: The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are expected to appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C-F and C-Br Stretching: The carbon-fluorine stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region. The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong, Sharp |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| Predicted data is based on analogous structures and general FTIR correlation tables. |

Analysis of "this compound" Reveals Data Scarcity

Initial investigations into the chemical compound "this compound" have revealed a significant lack of publicly available scientific data. While the compound is listed by several chemical suppliers, providing basic information such as its molecular formula (C₁₀H₁₂BrFN₂O₂) and CAS number (1280786-63-1), a thorough search of scientific literature and chemical databases has yielded no detailed experimental data regarding its advanced spectroscopic and diffraction-based structural elucidation.

Searches for specific analytical data, including Raman spectroscopy, high-resolution mass spectrometry (HRMS), fragmentation patterns, ultraviolet-visible (UV-Vis) spectroscopy, and single crystal X-ray diffraction for this particular molecule have been unsuccessful. The absence of this information in research publications and databases prevents a detailed analysis as per the requested outline.

Given the constraints and the specific focus required, a comprehensive scientific article on "this compound" with the stipulated in-depth data tables and research findings cannot be generated at this time. Further research and publication of the characterization of this compound would be necessary to fulfill such a request.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. arxiv.orgnih.gov Its balance of computational cost and accuracy makes it well-suited for the analysis of moderately sized organic molecules. arxiv.orgresearchgate.net For a molecule such as 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, DFT can be used to elucidate its geometric, electronic, and vibrational properties.

The first step in a computational analysis is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve determining bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring is expected to be largely planar, though minor distortions may arise from the steric and electronic influence of the substituents.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value Range | Notes |

| C-N (amine) bond length | 1.38 - 1.42 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-N (nitro) bond length | 1.47 - 1.50 Å | Typical for nitroaromatic compounds. |

| C-Br bond length | 1.88 - 1.92 Å | Consistent with brominated aromatic rings. |

| C-F bond length | 1.34 - 1.37 Å | Typical for fluorinated aromatic rings. |

| N-C (butyl) bond length | 1.46 - 1.49 Å | Standard C-N single bond length. |

| C-N-C-C (butyl) dihedral angle | Variable (multiple stable conformers) | The conformation of the butyl chain will depend on the minimization of steric interactions. |

The electronic properties of a molecule are fundamental to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scholarsresearchlibrary.comtci-thaijo.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the electron-donating amino group. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. chemrxiv.orgproquest.com This "push-pull" nature, with the electron-donating N-butylamino group and the electron-accepting nitro group, leads to intramolecular charge transfer (ICT) characteristics. researchgate.netmdpi.com The presence of the electron-withdrawing bromine and fluorine atoms will also influence the energies of the frontier orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. tci-thaijo.orgrasayanjournal.co.in For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a propensity for electrophilic attack at this site. researchgate.netthaiscience.info Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting these as sites for nucleophilic interaction. rasayanjournal.co.in

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | -6.0 to -5.5 eV | Reflects the ionization potential and electron-donating capability. |

| LUMO Energy | -2.5 to -2.0 eV | Reflects the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 3.0 to 3.5 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| MEP Negative Region | Localized on the oxygen atoms of the nitro group. | Indicates the most likely sites for electrophilic attack. |

| MEP Positive Region | Localized on the N-H proton of the amino group. | Indicates potential sites for nucleophilic attack or hydrogen bonding. |

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign specific peaks in an experimental spectrum to particular molecular motions. scholarsresearchlibrary.comnih.gov DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled to better match experimental values. q-chem.com

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO2 group, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The N-H stretching of the secondary amine would appear in the 3300-3500 cm⁻¹ range. The C-H stretching of the aromatic ring and the butyl group would be observed around 2850-3100 cm⁻¹. The C-F and C-Br stretching vibrations would be expected at lower frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-N Stretch (amine) | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 |

| C-Br Stretch | 500 - 600 |

Reaction Mechanism Prediction and Analysis

Computational chemistry can also be used to explore potential reaction pathways and to understand the underlying mechanisms of chemical transformations.

The synthesis of substituted anilines often involves reactions such as nitration or nucleophilic aromatic substitution. wikipedia.orgyoutube.comyoutube.com Transition state theory is a cornerstone of understanding reaction rates, and computational methods can be used to locate and characterize the transition state structures for these reactions. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For a molecule like this compound, a relevant synthetic step could be a nucleophilic aromatic substitution (SNAr) reaction, where either the bromine or fluorine atom is displaced by a nucleophile. byjus.comscience.govlibretexts.orgmasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group ortho and para to the halogens activates the ring toward nucleophilic attack. wikipedia.org Transition state calculations could help to determine whether the fluorine or bromine is a better leaving group under specific reaction conditions.

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. orientjchem.orgresearchgate.netresearchgate.netacs.org The reduction of aromatic nitro compounds is a fundamental process in the synthesis of many dyes and pharmaceuticals. Computational studies can model the stepwise reduction of the nitro group, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org These calculations can provide insights into the thermodynamics and kinetics of each reduction step.

The electronic environment of the aromatic ring, as influenced by the bromine, fluorine, and N-butylamino substituents, will modulate the reactivity of the nitro group. Computational analysis can quantify these electronic effects and predict how they will impact the reduction potential of the nitro group. proquest.com

Understanding the Influence of Halogen and N-Alkyl Substituents on Reactivity

The reactivity of this compound is intricately modulated by the electronic effects of its substituents: the bromo, fluoro, nitro, and N-butyl groups. These groups influence the electron density distribution within the aromatic ring, thereby affecting its susceptibility to chemical reactions.

The nitro group (-NO2) is a strong electron-withdrawing group, significantly decreasing the electron density on the benzene ring, particularly at the ortho and para positions relative to it. pearson.com This deactivation makes the ring less reactive towards electrophilic aromatic substitution. quora.com Conversely, the amino group (-NHR) is an electron-donating group, which would typically activate the ring. However, in this molecule, the presence of the powerful electron-withdrawing nitro group in the ortho position and a halogen in the para position to the amino group mitigates this activating effect.

Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | 2 | Strong Electron-Withdrawing (-I, -M) | Deactivating |

| Bromo (-Br) | 4 | Inductively Withdrawing (-I), Weakly Resonance Donating (+M) | Deactivating |

| Fluoro (-F) | 5 | Inductively Withdrawing (-I), Weakly Resonance Donating (+M) | Deactivating |

| N-butylamino (-NHC4H9) | 1 | Inductively Donating (+I), Resonance Donating (+M) | Activating (effect diminished by other substituents) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in a solvent environment.

The flexibility of the N-butyl chain and the potential for rotation around the C-N bond of the amino group mean that this compound can adopt multiple conformations in solution. colostate.edu MD simulations can explore these different conformations and determine their relative energies and probabilities. The interactions between the N-butyl group and the ortho-nitro group can lead to specific preferred orientations to minimize steric hindrance. colostate.edu Furthermore, the solvent molecules will interact with the solute, influencing its conformational preferences.

MD simulations can also shed light on how molecules of this compound interact with each other and with solvent molecules. mdpi.com The polar nitro group and the amino group are capable of forming hydrogen bonds, which would be significant intermolecular interactions. The halogen atoms can participate in halogen bonding. Understanding these interactions is key to predicting the solubility, aggregation behavior, and other physical properties of the compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models often use descriptors derived from computational chemistry to quantify structural features.

For a series of substituted nitroanilines, QSRR models could be developed to predict their reactivity in a particular reaction. Descriptors could include:

Electronic parameters: Hammett constants, calculated atomic charges, dipole moments, and molecular electrostatic potentials (MEP). journaleras.com

Steric parameters: Steric hindrance values, molecular volume, and surface area.

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a training set of molecules, a predictive model can be built. Such a model could then be used to estimate the reactivity of this compound without the need for experimental measurement.

Reactivity, Transformations, and Derivatization Studies

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group. It also strongly influences the reactivity of the aromatic ring.

The reduction of the nitro group is a fundamental transformation in organic synthesis and can lead to various products depending on the reducing agent and reaction conditions.

Reduction to Amine: The complete reduction of the nitro group to a primary amine is a common and synthetically useful reaction. A wide variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere is a highly effective method. Chemical reducing agents such as metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl), or tin(II) chloride (SnCl2) are also widely used. semanticscholar.org The choice of reagent can be critical to avoid the reduction of other functional groups, such as the bromo substituent. For instance, SnCl2 is often preferred for its chemoselectivity. semanticscholar.org

Reduction to Hydroxylamine (B1172632): Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using specific reducing agents under controlled conditions. For example, zinc dust in the presence of ammonium chloride or catalytic reduction with specific catalysts and conditions can favor the formation of the N-arylhydroxylamine. wikipedia.org

Reduction to Nitroso Derivatives: The partial reduction of a nitro compound to a nitroso derivative is a more challenging transformation as the nitroso group is generally more easily reduced than the starting nitro group. nih.gov However, under specific conditions and with carefully chosen reagents, it is possible to isolate the nitroso intermediate.

Table 2: Representative Reduction Reactions of Aromatic Nitro Compounds

| Substrate | Reagent/Catalyst | Product |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl2·2H2O | 4-Benzyloxy-3-chloroaniline |

| Nitroaromatics | Pt/SiO2, triethylamine, DMSO | N-Aryl hydroxylamines |

| Nitroarenes | Zinc dust, NH4Cl | N-Aryl hydroxylamines |

| Nitro compounds | Iron(salen) complex, HSi(OEt)3 | Nitroso compounds (intermediate) |

This table provides examples of reduction reactions on analogous compounds to illustrate the different possible outcomes.

While the bromo and fluoro substituents on the aromatic ring are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the nitro group itself can also be displaced by a strong nucleophile, particularly when the ring is activated by other electron-withdrawing groups. However, the displacement of a nitro group is generally more difficult than the displacement of a halide. The feasibility of this reaction for 4-Bromo-N-butyl-5-fluoro-2-nitroaniline would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and high temperatures would likely be required. In many cases, nucleophilic attack might occur at the positions activated by the nitro group (ortho and para), leading to the displacement of the bromo or fluoro substituents instead.

Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with an amino group (N-butyl), a nitro group, and two halogen atoms (bromine and fluorine). The interplay of these substituents, with their varying electronic and steric effects, is predicted to govern the regioselectivity and feasibility of reactions on the aromatic nucleus. The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution, while the amino group is an activating, ortho-, para-director. The halogens are deactivating but also ortho-, para-directing.

Further Halogenation and Other Electrophilic Aromatic Substitutions

Currently, there is no specific research detailing the further halogenation or other electrophilic aromatic substitution reactions of this compound. Theoretically, the positions for further substitution would be determined by the combined directing effects of the existing substituents. The strong deactivation by the nitro group would likely necessitate harsh reaction conditions, and the potential for multiple products would present significant synthetic challenges.

| Reaction Type | Predicted Outcome | Rationale |

| Further Halogenation | No data available | The directing effects of the existing substituents would influence the position of any additional halogen, though the highly deactivated ring would likely be unreactive under standard conditions. |

| Nitration | No data available | Introduction of a second nitro group would be extremely difficult due to the already present strongly deactivating nitro group. |

| Sulfonation | No data available | Similar to nitration, the deactivation of the ring would make sulfonation challenging. |

| Friedel-Crafts Alkylation/Acylation | No data available | These reactions are generally unsuccessful on strongly deactivated rings and are therefore not expected to proceed. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound represents a potential site for such transformations. However, a review of the scientific literature indicates a lack of studies specifically employing this compound in Suzuki, Heck, Sonogashira, or other cross-coupling reactions. The electronic environment of the C-Br bond, influenced by the adjacent fluorine and nitro groups, would be a key factor in its reactivity in typical palladium- or copper-catalyzed cycles.

| Coupling Reaction | Potential Reactivity | Influencing Factors |

| Suzuki Coupling | No data available | The reactivity of the C-Br bond would be influenced by the electron-withdrawing groups on the ring. |

| Heck Coupling | No data available | Steric hindrance from the N-butyl group could play a role in the efficiency of this reaction. |

| Sonogashira Coupling | No data available | The stability of the potential organometallic intermediates would be a critical factor. |

Solid-State Reactivity of this compound

The investigation of reactions in the solid state is a growing area of chemical research, often revealing unique reactivity and selectivity compared to solution-phase chemistry.

Mechanochemical Synthesis and Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a solvent-free method for synthesis. There are no published reports on the mechanochemical synthesis or transformation of this compound. Such studies could potentially offer alternative, more sustainable routes to derivatives of this compound.

Investigation of Solid-State Polymerization or Self-Assembly

The potential for this compound to undergo solid-state polymerization or to form ordered self-assembled structures has not been explored in the available literature. The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding, suggests that this molecule could exhibit interesting solid-state packing and intermolecular interactions, which are prerequisites for such phenomena.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are among the most significant interactions directing the crystal packing of organic molecules, particularly those containing hydrogen bond donors and acceptors. In the case of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, the secondary amine (N-H) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (NO2) group are strong hydrogen bond acceptors.

It is anticipated that the crystal structure of this compound will be characterized by intermolecular N-H···O hydrogen bonds, a common feature in nitroaniline derivatives. researchgate.net These interactions can lead to the formation of various supramolecular synthons, such as dimers or chains. For instance, in related p-nitroaniline derivatives, intermolecular N-H···O hydrogen bonds have been observed to create hydrogen-bonded dimers. researchgate.net

A summary of potential hydrogen bond donors and acceptors in this compound is provided below:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Interaction |

| N-H (amine) | O (nitro) | Strong, primary interaction |

| C-H (aromatic) | O (nitro) | Weaker, secondary interaction |

| C-H (aliphatic) | O (nitro) | Weaker, secondary interaction |

| C-H (aromatic) | F (fluoro) | Weaker, secondary interaction |

| C-H (aliphatic) | F (fluoro) | Weaker, secondary interaction |

Halogen Bonding Interactions Involving Bromine and Fluorine

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). The presence of electron-withdrawing groups on the same molecule can enhance the electrophilic character of the halogen.

In this compound, the bromine atom, being larger and more polarizable than fluorine, is the more likely participant in significant halogen bonding. The electron-withdrawing nitro (NO2) and fluoro (F) groups on the aromatic ring are expected to increase the positive potential (σ-hole) on the bromine atom, thereby strengthening its ability to act as a halogen bond donor. researchgate.net Computational studies on other brominated benzene (B151609) derivatives have shown that such substitutions can enhance halogen bond strengths by up to 100%. researchgate.net

The primary halogen bond acceptor in the crystal lattice would likely be the oxygen atoms of the nitro group from a neighboring molecule, forming a Br···O interaction. The fluorine atom, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor but can act as a weak acceptor. Theoretical studies on nitrobenzene (B124822) have explored its halogen bonding ability with various halogens, confirming the favorability of such interactions. jcsp.org.pk

The potential halogen bonding interactions are summarized below:

| Halogen Bond Donor | Halogen Bond Acceptor | Nature of Interaction |

| Br | O (nitro) | Moderately strong, directional |

| Br | N (amine) | Possible, but less likely |

| Br | F | Weak |

Role of the N-Butyl Chain in Crystal Packing and Supramolecular Assemblies

Studies on a homologous series of N-alkyl-p-nitroanilines have demonstrated the crucial role of the alkyl chain in directing the crystal packing. researchgate.net The length and conformation of the alkyl chain can dictate whether the resulting crystal structure is, for example, centrosymmetric or noncentrosymmetric. The flexibility of the butyl chain, with its multiple rotatable bonds, allows for various conformations which can lead to different packing motifs or even polymorphism.

Cocrystallization Studies with Complementary Organic Molecules

While no specific cocrystallization studies involving this compound have been reported, the molecular structure suggests it would be a viable candidate for forming cocrystals. Cocrystallization involves combining two or more different molecules in a single crystal lattice through non-covalent interactions. This technique is a powerful tool in crystal engineering to modify the physicochemical properties of a solid.

Given the functional groups present, this compound could form cocrystals with molecules that have complementary hydrogen bonding sites. For example, carboxylic acids or amides could act as hydrogen bond donors to the nitro group's oxygen atoms or as acceptors for the amine's hydrogen.

Furthermore, the potential for halogen bonding with the bromine atom opens up possibilities for cocrystallization with Lewis basic molecules, such as pyridines. Studies on other halogenated aromatic compounds have successfully demonstrated the formation of cocrystals driven by halogen bonding and π-stacking interactions. mst.edu The selection of a suitable coformer would depend on the desired supramolecular synthon and the intended properties of the resulting cocrystal.

Host-Guest Interactions and Complex Formation

The potential for this compound to participate in host-guest interactions is another area of interest in its supramolecular chemistry. Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule.

The aromatic and N-butyl components of this compound make it a potential guest for macrocyclic hosts like cyclodextrins or cucurbiturils. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are known to encapsulate aromatic and aliphatic moieties. The nitroaniline part of the molecule could be encapsulated within the cyclodextrin (B1172386) cavity. rsc.org

Similarly, cucurbiturils are macrocyclic hosts that can bind to alkyl chains. Studies on N-alkylpiperazines have shown that the stability of their complexes with cucurbit lookchem.comuril increases with the length of the alkyl chain. nih.gov Therefore, it is plausible that the N-butyl chain of this compound could form a stable complex with a suitable cucurbituril. Such host-guest complexation could be used to modify the solubility or reactivity of the molecule.

Analytical Methodology Development for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are central to the purification and analysis of organic compounds. The selection of a specific method depends on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile and thermally sensitive compounds like many nitroaniline derivatives. chromatographyonline.comthermofisher.com For 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, a reversed-phase HPLC method would likely be the most effective approach for purity assessment and preparative isolation. This is due to the non-polar nature of the butyl group and the bromo- and fluoro-substituents, which would interact well with a non-polar stationary phase.

A typical HPLC method would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. nih.gov UV detection is suitable for nitroaromatic compounds due to their strong chromophores. cdc.gov

Interactive Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 380 nm |

| Expected Retention Time | ~7.5 minutes |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While many nitroanilines can be thermolabile, the suitability of GC for this compound would depend on its thermal stability and volatility. chromatographyonline.comthermofisher.com If the compound can be vaporized without significant degradation, GC could offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

A potential GC method would likely utilize a capillary column with a non-polar or medium-polarity stationary phase. An electron capture detector (ECD) would be highly sensitive to the halogenated and nitro-functionalized analyte. nih.gov

Interactive Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers several advantages for the purification of novel organic compounds, including faster separations, reduced organic solvent consumption, and compatibility with a wide range of detectors. chromatographyonline.comyoutube.comjascoinc.com For a compound like this compound, SFC could be particularly advantageous for preparative-scale purification due to the ease of removing the CO2 mobile phase from the collected fractions. chromatographyonline.com

The addition of a polar co-solvent (modifier), such as methanol, to the supercritical CO2 is often necessary to elute polar compounds from the stationary phase. chromatographyonline.com A variety of stationary phases, including those used in normal-phase HPLC, can be employed in SFC. nih.gov

Interactive Table 3: Hypothetical SFC Parameters for the Purification of this compound

| Parameter | Value |

| Column | Diol or 2-Ethylpyridine, 10 x 250 mm, 5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 40% B over 8 minutes |

| Flow Rate | 25 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) and Mass Spectrometer (MS) |

Development of Novel On-line and Real-time Monitoring Techniques

The development of on-line and real-time monitoring techniques is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the consistent quality of synthesized compounds. nrc.govnrc.gov For the synthesis of this compound, these techniques could provide invaluable insights into the reaction progress and the formation of any impurities.

One such technique is on-line HPLC , where a small sample is automatically withdrawn from the reaction vessel at regular intervals and injected directly into an HPLC system. chromatographyonline.comthermofisher.com This provides a near real-time profile of the reaction mixture, allowing for the precise determination of the optimal reaction time and the detection of any side reactions.

Process Analytical Technology (PAT) , which includes techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can also be employed for real-time monitoring. acs.org These spectroscopic methods can be used with fiber-optic probes immersed directly into the reaction mixture, providing continuous data on the concentration of reactants, intermediates, and the final product.

The implementation of these on-line monitoring techniques can lead to improved process control, higher yields, and enhanced purity of the final product.

Method Validation and Robustness for Academic Studies

For analytical methods to be considered reliable and suitable for their intended purpose, they must undergo a process of validation. researchgate.netresearchgate.netdemarcheiso17025.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. demarcheiso17025.comucl.ac.be Key validation parameters, as defined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.comscielo.br For an HPLC method, these parameters might include the pH of the mobile phase, the column temperature, and the flow rate. sepscience.comum.edu.mt A robustness study typically involves systematically varying these parameters and observing the effect on the analytical results, such as the retention time and peak shape. researchgate.net The results of robustness testing are crucial for establishing system suitability parameters to ensure the ongoing performance of the method. chromatographyonline.com

In an academic research context, while the full extent of validation required for pharmaceutical quality control may not be necessary, a thorough assessment of the method's performance is still essential to ensure the integrity of the research data.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-N-butyl-5-fluoro-2-nitroaniline, and how do substituent positions influence reaction design?

- Methodological Answer : Synthesis typically begins with brominated fluoroaniline precursors (e.g., 4-bromo-2-fluoroaniline, CAS 367-24-8, as in ). The nitro group is introduced via nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃), with careful temperature regulation to avoid over-nitration. The N-butyl group is added through alkylation using butyl halides in the presence of a base (e.g., K₂CO₃). Substituent positions dictate reaction pathways: bromine at the 4-position and fluorine at the 5-position require steric and electronic considerations to prevent undesired ring substitution. Protecting groups (e.g., acetyl) may be used to shield the amine during nitration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- 1H/13C NMR : Assign signals using coupling patterns (e.g., fluorine-19 splitting in ¹H NMR for the 5-fluoro group) and compare to analogs like 2-bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5, ).

- 19F NMR : Quantifies electronic effects of substituents; chemical shifts are compared to fluoroaniline derivatives (e.g., 4-fluoro-2-nitroaniline, CAS 364-78-3, ).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₁₁BrFN₃O₂, ~312.09 g/mol). Cross-reference with NIST spectral libraries (e.g., ) for validation.

Q. What purification strategies are recommended to achieve >95% purity for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC, referencing Rf values of intermediates like 4-bromo-3-nitroaniline (CAS 53324-38-2, ).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from analogs (e.g., 4-bromo-2,6-difluoroaniline, CAS 67567-26-4, ).

- Purity Validation : HPLC with UV detection at λ ~254 nm, calibrated against certified standards (e.g., >97.0% HLC grades in ).

Advanced Research Questions

Q. How can computational chemistry address regioselectivity challenges during nitration or alkylation steps?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict nitration regiochemistry. For example, compare activation energies for nitro-group addition at C-2 vs. C-6 positions using software like Gaussian.

- AI-Driven Synthesis Design : Implement expert systems (e.g., CASD frameworks in ) to simulate reaction pathways. Train models on datasets from structurally similar compounds (e.g., 4-bromo-3-methylaniline derivatives, ).

Q. How do researchers resolve contradictions in NMR data caused by overlapping substituent effects (e.g., bromine, fluorine, nitro groups)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H-¹³C couplings, particularly for distinguishing nitro-group proximity (e.g., NOESY for spatial analysis of the N-butyl chain).

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to isolate nitro-group signals (referencing methods for 5-bromo-2-nitroaniline, CAS 5228-61-5, ).

- Computational Validation : Simulate spectra with tools like ACD/Labs or MNova, leveraging databases (e.g., NIST Chemistry WebBook, ).

Q. What experimental designs are used to study the electronic effects of bromine and fluorine on the compound’s reactivity?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates of electrophilic substitutions (e.g., Suzuki coupling) against σ values for -Br (+0.26) and -F (+0.43). Compare to analogs like 4-bromo-2-chlorophenylacetic acid (CAS 916516-89-7, ).

- Cyclic Voltammetry : Quantify electron-withdrawing effects by redox potentials. Reference data from fluorinated nitroanilines (e.g., 3-fluoro-4-nitroaniline, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.